2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate
Description
2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate is a synthetic organic compound characterized by a pyrazine ring substituted with a chlorine atom at the 3-position, an amino-functionalized vinyl group, and a tert-butyl carbonate moiety.
Structural analysis reveals a hybrid framework combining aromatic heterocyclic (pyrazine) and aliphatic (tert-butyl) components. The chlorine atom at the pyrazine 3-position may influence electronic properties, while the vinyl amino group could participate in conjugation or nucleophilic reactions.
Properties
IUPAC Name |
[(Z)-2-amino-2-(3-chloropyrazin-2-yl)ethenyl] tert-butyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)17-6-7(13)8-9(12)15-5-4-14-8/h4-6H,13H2,1-3H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPOPHKWQXWKW-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC=C(C1=NC=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)O/C=C(/C1=NC=CN=C1Cl)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate involves several steps. One common synthetic route includes the reaction of 3-chloropyrazine-2-carbaldehyde with tert-butyl carbamate in the presence of a base, followed by the addition of an amino group . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Scientific Research Applications
2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate involves its interaction with specific molecular targets and pathways. The amino and pyrazine groups play a crucial role in its binding to target proteins, leading to the modulation of biological activities . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .
Comparison with Similar Compounds
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid
These compounds share a halogenated aromatic system (dichlorobenzyl) and an amino acid backbone, though their functional groups differ significantly from the target compound. Key comparisons include:
Key Observations :
- The position of chlorine substitution (3-pyrazine vs. 2,4- or 2,6-benzyl) influences steric and electronic effects. Pyrazine’s nitrogen atoms may enhance polarity compared to benzyl systems.
- The tert-butyl carbonate group in the target compound could improve lipophilicity, contrasting with the polar carboxylic acid in the dichlorobenzyl analogues.
- The dichlorobenzyl compounds exhibit collagenase inhibition via specific protein interactions, suggesting that the target compound’s pyrazine and vinyl groups might similarly engage enzymes if functionalized appropriately.
Tert-Butyl-Containing Compounds
tert-Butyl 3-Methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-Trimethyl-7-vinyl-...)-1-carboxylate (Partial Structure from )
This compound shares the tert-butyl carboxylate group but features a complex polycyclic framework. While structural details are incomplete, its NMR data (¹³C and ¹H) suggest a rigid, sterically hindered system. Unlike the target compound, it lacks a pyrazine ring or amino vinyl group, limiting direct functional comparisons. However, the tert-butyl group’s role in modulating solubility or steric protection may be analogous .
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
BHA, a phenolic antioxidant, demonstrates how tert-butyl groups enhance radical stability.
Implications of Substituent Positioning and Functional Groups
- Chlorine Position : The 3-chloropyrazine in the target compound may direct electrophilic substitution differently compared to ortho/para-dichlorobenzyl systems, affecting binding or reactivity.
- Tert-Butyl Carbonate : Likely improves metabolic stability or membrane permeability relative to simpler esters or acids, though this remains speculative without pharmacokinetic data.
Biological Activity
2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O₃
- CAS Number : 171049-35-7
The biological activity of this compound is attributed to its interaction with specific molecular targets. The amino and pyrazine groups are crucial for binding to target proteins, which modulates various biological pathways. This compound has shown promise in several areas, including:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models, outperforming some reference drugs like bleomycin .
Anticancer Activity
Research indicates that this compound can significantly affect cancer cell viability. In vitro tests showed a notable reduction in the proliferation of FaDu hypopharyngeal tumor cells, with IC50 values indicating effective cytotoxicity:
Case Studies
-
Cytotoxicity in Cancer Models :
- A study utilized the FaDu cell line to assess the compound's ability to induce apoptosis. The results indicated that it could trigger apoptotic pathways more effectively than traditional chemotherapeutics.
"The compound showed slightly better cytotoxicity and apoptosis induction than the reference drug bleomycin" .
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Mechanistic Insights :
- Research into the molecular mechanisms revealed that the compound interacts with key signaling pathways involved in cell survival and proliferation, particularly through modulation of phosphoinositide 3-kinases (PI3K) activity, which is critical in cancer progression and immune response regulation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 2-Amino-2-(3-bromopyrazin-2-yl)vinyl tert-butyl carbonate | Bromine instead of chlorine | Different reactivity and potential activity |
| 2-Amino-2-(3-fluoropyrazin-2-yl)vinyl tert-butyl carbonate | Fluorine substitution | Altered chemical properties affecting interactions |
| 2-Amino-2-(3-methylpyrazin-2-yl)vinyl tert-butyl carbonate | Methyl group instead of chlorine | Variations in steric and electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
